p-Tolylmaleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

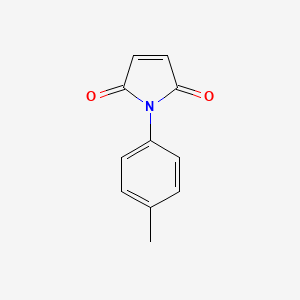

1-(4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXNGDHQPMIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-85-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10167512 | |

| Record name | Maleimide, N-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-28-3, 25989-85-9 | |

| Record name | N-(4-Methylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,p-Tolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PARA-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,P-TOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Tolylmaleimide (CAS Number: 1631-28-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-Tolylmaleimide (also known as N-(4-Methylphenyl)maleimide), a versatile chemical compound with significant applications in polymer chemistry, organic synthesis, and bioconjugation. This document details its physicochemical properties, provides spectral analysis data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores its role as an inhibitor of the water channel Aquaporin Z and its utility in the development of advanced polymers and bioconjugates.

Chemical and Physical Properties

This compound is an organic compound featuring a maleimide core substituted with a p-tolyl group.[1] This substitution enhances its reactivity and solubility in organic solvents.[1] It is a solid at room temperature and is recognized for its utility in Diels-Alder reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1631-28-3 | [1][2][3] |

| IUPAC Name | 1-(4-methylphenyl)pyrrole-2,5-dione | [3] |

| Synonyms | N-p-Tolylmaleimide, N-(4-Methylphenyl)maleimide, 1-(p-Tolyl)-1H-pyrrole-2,5-dione | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Melting Point | 149.5 °C | [2] |

| Appearance | White to yellow powder/crystal | [1] |

| XLogP3 | 1.5 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Limited aqueous solubility | --- |

| Polar Organic Solvents | More soluble | e.g., Dimethyl sulfoxide (DMSO), Acetone |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (5.34 mM) | Sonication is recommended. |

| DMSO | 1.87 mg/mL (9.99 mM) | Sonication is recommended. |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 3: Summary of Spectral Data for this compound

| Technique | Key Peaks/Features | Source |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the tolyl group and the vinyl protons of the maleimide ring. | [4] |

| ¹³C NMR | Peaks for the carbonyl carbons, aromatic carbons, vinyl carbons, and the methyl carbon. | [3] |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the imide, C=C stretching of the alkene, and aromatic C-H stretching. | [3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 187, with characteristic fragmentation patterns. | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-arylmaleimides, including this compound, is a two-step process starting from maleic anhydride and the corresponding aniline (p-toluidine).

Step 1: Synthesis of N-(p-Tolyl)maleamic acid

-

In a fume hood, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of p-toluidine (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

-

Stir the resulting mixture for 1-2 hours. The N-(p-Tolyl)maleamic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum.

Step 2: Cyclodehydration to this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried N-(p-Tolyl)maleamic acid (1 equivalent), anhydrous sodium acetate (0.5-1 equivalent), and acetic anhydride (3-5 equivalents).

-

Heat the mixture to 80-100°C with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude this compound.

-

Stir the suspension vigorously for 15-30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

Purification of this compound

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol or cyclohexane.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

The purity of the final product can be assessed by measuring its melting point and through spectroscopic analysis (NMR, IR).

Applications in Research and Development

Bioconjugation

The maleimide group is a highly reactive Michael acceptor, making it an excellent choice for covalent labeling of biomolecules, particularly proteins. It reacts specifically with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This reaction is fundamental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins.

Caption: Thiol-Maleimide Conjugation Workflow.

Polymer Chemistry

This compound can be used as a monomer in polymerization reactions to synthesize polymaleimides. These polymers are known for their high thermal stability and are used in various industrial applications, including high-performance composites and electronics.

Inhibition of Aquaporin Z

This compound has been identified as an inhibitor of Aquaporin Z (AqpZ), a water channel protein found in E. coli.[1] Aquaporins are integral membrane proteins that facilitate the transport of water across cell membranes. The inhibition of these channels is a subject of research for potential therapeutic applications.

Caption: Inhibition of Aquaporin Z by this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile compound for researchers in both life sciences and material sciences. Its well-defined reactivity, particularly towards thiols, makes it an indispensable tool in bioconjugation for drug development and diagnostics. Furthermore, its ability to form thermally stable polymers opens up avenues for the creation of advanced materials. This guide provides the core technical information required for the effective use and further investigation of this compound.

References

An In-depth Technical Guide to the Fundamental Properties of p-Tolylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of p-Tolylmaleimide. The information is curated to support research and development activities, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is a derivative of maleimide with a tolyl group attached to the nitrogen atom. This substitution significantly influences its physical and chemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-(4-methylphenyl)pyrrole-2,5-dione | |

| CAS Number | 1631-28-3 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 150-151 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform, N,N-dimethylformamide, and dimethyl sulfoxide. | [2] |

| XLogP3 | 1.5 |

Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.27-7.19 (m, 4H, Ar-H), 6.81 (s, 2H, HC=CH), 2.38 (s, 3H, CH₃) | |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 169.6 (C=O), 138.0 (Ar-C), 134.2 (C=C), 129.8 (Ar-CH), 128.7 (Ar-C), 126.0 (Ar-CH), 21.1 (CH₃) | |

| Mass Spectrometry (GC-MSD) | m/z (rel. int.): 187 (M+, 100), 158 (10), 143 (8), 130 (23), 117 (18) | |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C=C stretching, and aromatic C-H stretching. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the intermediate N-(p-tolyl)maleamic acid, followed by cyclodehydration.[3][4]

Step 1: Synthesis of N-(p-tolyl)maleamic acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran at room temperature.

-

Slowly add a solution of p-toluidine (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

-

A precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

The product can be dried under vacuum and is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Suspend the N-(p-tolyl)maleamic acid (1.0 eq) in acetic anhydride (used as both solvent and dehydrating agent).

-

Add anhydrous sodium acetate (0.5-1.0 eq) as a catalyst.

-

Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction progress can be monitored by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic anhydride and sodium acetate.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent such as a mixture of dichloromethane and hexane or ethanol.[3][6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]

Column Chromatography:

-

Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.

-

Load the solution onto a silica gel column.

-

Elute the column with a non-polar solvent or a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate).[9]

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.[3]

Reactivity and Chemical Transformations

The maleimide moiety in this compound is a versatile functional group that participates in several important chemical reactions, making it a valuable building block in organic synthesis and materials science.

Michael Addition

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack via a Michael addition reaction. This reaction is particularly efficient with soft nucleophiles like thiols.[10] The reaction proceeds rapidly under mild conditions, often at neutral or slightly basic pH, to form a stable thioether linkage.[5] This high reactivity and specificity make maleimides, including this compound, widely used for bioconjugation, such as the labeling of cysteine residues in proteins.[10]

Caption: Michael Addition of a Thiol to this compound.

Diels-Alder Reaction

This compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two carbonyl groups. It readily reacts with conjugated dienes, such as cyclopentadiene and furan derivatives, to form cyclic adducts.[5][11] These [4+2] cycloaddition reactions are thermally allowed and often proceed with high stereoselectivity, typically favoring the formation of the endo product under kinetic control.[12]

Caption: Diels-Alder Reaction of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of the water and small solute channel, Aquaporin Z (AqpZ).[2] Aquaporins are integral membrane proteins that facilitate the transport of water and, in some cases, other small solutes across cell membranes.

Mechanism of Aquaporin Z Inhibition

The inhibitory effect of maleimides on certain aquaporins is attributed to their ability to react with cysteine residues located near or within the channel pore.[13] The reaction of the maleimide's double bond with the sulfhydryl group of a cysteine residue forms a covalent bond, which can sterically block the channel and prevent the passage of water and other substrates.[13] While the specific cysteine residue in Aquaporin Z that interacts with this compound has not been definitively identified in the available literature, this covalent modification is the presumed mechanism of inhibition.

Potential Downstream Signaling Effects

The inhibition of aquaporins can have significant downstream effects on cellular signaling pathways. Aquaporins are involved in maintaining cellular homeostasis, and their dysregulation can impact processes such as cell volume regulation, migration, and proliferation. While direct studies on the signaling pathways affected by this compound are limited, inhibition of aquaporins, in general, has been linked to the modulation of pathways such as the PI3K/Akt pathway.[14][15] The PI3K/Akt signaling cascade is a crucial regulator of cell survival, growth, and metabolism.[16] It is plausible that by disrupting cellular water and solute balance, this compound could indirectly influence the activity of this and other signaling pathways. Further research is required to elucidate the precise downstream signaling consequences of Aquaporin Z inhibition by this compound.

Caption: Potential Signaling Cascade following Aquaporin Z Inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. CAS 1631-28-3: N-(4-Methylphenyl)maleimide | CymitQuimica [cymitquimica.com]

- 2. 42189-56-0 CAS MSDS (N-(1-PYRENYL)MALEIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Home Page [chem.ualberta.ca]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of p-Tolylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Tolyl)maleimide, a derivative of maleimide, is a valuable chemical intermediate in organic synthesis and materials science. Its reactive double bond makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions. This reactivity profile allows for its incorporation into a wide range of molecular architectures, including polymers and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of p-Tolylmaleimide, offering experimental protocols and structured data for laboratory application.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing with the reaction of p-toluidine with maleic anhydride to form the intermediate N-(p-tolyl)maleamic acid. This intermediate is subsequently cyclized via dehydration to yield the final product, N-(p-tolyl)maleimide.[1][2][3] Acetic anhydride is commonly employed as the dehydrating agent, with sodium acetate acting as a catalyst.[1][3]

Experimental Protocol: Synthesis of N-(p-tolyl)maleamic acid (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of diethyl ether.

-

Addition of p-toluidine: While stirring, slowly add a solution of 10.9 g (0.102 mol) of p-toluidine in 50 mL of diethyl ether to the maleic anhydride solution at room temperature.

-

Precipitation: A thick, cream-colored precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1 hour at room temperature to ensure complete reaction.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.

Experimental Protocol: Synthesis of N-(p-tolyl)maleimide

-

Reaction Setup: In a 500 mL Erlenmeyer flask, prepare a suspension of the dried N-(p-tolyl)maleamic acid (e.g., 20.5 g, 0.1 mol) in 100 mL of acetic anhydride.

-

Catalyst Addition: Add 10 g of anhydrous sodium acetate to the suspension.

-

Cyclization: Heat the mixture on a steam bath with constant swirling for 30 minutes. The solid will dissolve, and the solution will turn yellow.

-

Precipitation: Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from cyclohexane or an ethanol-water mixture to obtain pure, canary-yellow needles of N-(p-tolyl)maleimide.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 148-150 °C |

| Appearance | Yellow solid |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3088 | C-H stretching (aromatic & vinyl) |

| ~1708 | C=O stretching (imide) |

| ~1632 | C=C stretching (aromatic) |

| ~1316 | CH₃ bending |

| ~823 | p-substituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.

¹H NMR (CDCl₃, 500 MHz) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.27-7.19 | m | 4H | Aromatic protons |

| 6.81 | s | 2H | Maleimide protons |

| 2.38 | s | 3H | Methyl protons |

¹³C NMR (CDCl₃, 125 MHz) [5]

| Chemical Shift (δ, ppm) | Assignment |

| 169.6 | C=O (imide) |

| 138.0 | Aromatic C-CH₃ |

| 134.2 | C=C (maleimide) |

| 129.8 | Aromatic CH |

| 128.7 | Aromatic C-N |

| 126.0 | Aromatic CH |

| 21.1 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| m/z Value | Assignment |

| 187 | [M]⁺ |

| 158 | [M-CO]⁺ |

| 130 | [M-CO-CO]⁺ |

| 117 | [M-CO-CO-CH₃]⁺ |

Diagrams

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

References

Navigating the Solubility Landscape of p-Tolylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of p-Tolylmaleimide (N-(p-tolyl)maleimide), a key reagent in bioconjugation and polymer chemistry. Due to a lack of readily available quantitative solubility data in public literature, this document offers a comprehensive qualitative assessment based on the behavior of structurally similar N-aryl maleimides, alongside a detailed, adaptable experimental protocol for determining precise solubility in your laboratory setting.

Predicted Solubility Profile of this compound

Based on its chemical structure—a relatively nonpolar aromatic tolyl group combined with a polar maleimide ring—this compound is expected to exhibit poor solubility in aqueous solutions and greater solubility in a range of organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. This information is inferred from data on analogous compounds, such as N-phenylmaleimide, which is described as sparingly soluble in water, and other N-aryl maleimides used in bioconjugation reactions requiring organic co-solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The nonpolar nature of the tolyl group and the overall molecular structure limits favorable interactions with the highly polar, hydrogen-bonding network of water. Alcohols may offer slightly better solubility than water due to their alkyl chains but are still expected to be poor solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | These solvents can effectively solvate the polar maleimide portion of the molecule without the steric hindrance of hydrogen bonding, while also accommodating the nonpolar aromatic ring. Acetonitrile is commonly used as a solvent for reactions involving N-aryl maleimides.[2] |

| Nonpolar | Hexane, Diethyl Ether | Slightly Soluble | While the tolyl group is nonpolar, the polarity of the maleimide ring will limit solubility in highly nonpolar solvents like hexane. Diethyl ether may be a slightly better solvent due to its modest polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity and are likely to be good solvents for this compound. |

| Ester | Ethyl Acetate | Soluble | With its intermediate polarity, ethyl acetate is expected to be a suitable solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, the following robust experimental protocol, based on the widely accepted shake-flask method, is recommended.[3]

Objective:

To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., acetonitrile).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The time required may need to be determined empirically.[4]

-

-

Separation of Undissolved Solid:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[3]

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of the Solubility Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the solubility of a research compound like this compound.

References

p-Tolylmaleimide: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmaleimide, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. It is recognized for its potential as an anticancer agent, capable of inducing apoptosis in cancer cells.[1] Given its reactive nature and biological activity, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the safety data for this compound, including its physicochemical properties, hazard classifications, handling and storage protocols, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe handling, storage, and in the event of a spill.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | |

| Appearance | White to yellow powder/crystal | [3] |

| Melting Point | 86 - 90 °C | |

| Boiling Point | 162 - 163 °C at 12 mmHg | [4] |

| Solubility | Soluble in organic solvents like DMSO and DMF.[5][6] | [5][6] |

| CAS Number | 1631-28-3 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity, and its ability to cause skin and eye irritation, and respiratory irritation.[7]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE should be worn at all times when working with this compound.[8]

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[8]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[8]

-

Respiratory Protection: If handling the powder outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[11]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[12]

Storage

Proper storage is crucial to maintain the stability of this compound and prevent accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Protect from moisture.[10]

-

For long-term storage, some suppliers recommend refrigeration at -20°C.[5]

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] If irritation persists, seek medical attention.[15]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If the person is not breathing, give artificial respiration.[14] Seek medical attention if you feel unwell.[14]

-

Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and able to swallow, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[4]

Spill and Disposal Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for chemical waste.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[14]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for assessing the key hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[11]

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application: A dose of 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[11]

-

Exposure: The exposure duration is 4 hours.[11]

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleaned. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Confirmation: If a corrosive effect is not observed, the test may be confirmed using additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyelids are gently held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

-

Scoring: The ocular lesions are scored using a standardized system.

-

Confirmation: If a severe irritant or corrosive effect is not observed, the response is confirmed in up to two additional animals.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Model: Typically, female rats are used.

-

Procedure: This is a stepwise procedure using a minimum number of animals. A starting dose is selected from one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

-

Dosing: A group of three female rats is dosed with the starting dose.

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Stepwise Progression: The outcome of the first group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose. This continues until the toxicity class of the substance can be determined.

Mechanism of Action and Signaling Pathways

This compound has been identified as a potential anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanism is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.

The maleimide moiety is an electrophilic Michael acceptor that can react with nucleophilic thiol groups on proteins, such as those in cysteine residues. This interaction can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased levels of reactive oxygen species (ROS) and oxidative stress. This cellular stress can trigger the mitochondrial pathway of apoptosis.

Key events in this pathway include:

-

Activation of Pro-apoptotic Proteins: Oxidative stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax.

-

Inhibition of Anti-apoptotic Proteins: Concurrently, anti-apoptotic proteins like Bcl-2 are inhibited.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Some studies on related maleimide compounds also suggest a potential involvement of the extrinsic pathway through the upregulation of the Fas death receptor, which would lead to the activation of caspase-8. However, the intrinsic pathway appears to be the primary mechanism.

Conclusion

This compound is a valuable compound for research, particularly in the development of new anticancer therapies. However, its hazardous properties necessitate a high level of caution and strict adherence to safety protocols. By understanding its chemical properties, hazards, and the appropriate handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A thorough risk assessment and the implementation of robust control measures are essential to mitigate the risks associated with its use.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fortunejournals.com [fortunejournals.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to p-Tolylmaleimide: Sourcing and Application in Research

Introduction: p-Tolylmaleimide, also known as N-(p-tolyl)maleimide, is a chemical compound widely utilized by researchers and drug development professionals. Its primary application lies in bioconjugation, where the maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins.[1][2][3][4] This specific reactivity allows for the precise labeling and cross-linking of biomolecules. Additionally, this compound has been identified as an inhibitor of the water channel protein Aquaporin Z.[5][6][7] This guide provides an overview of its technical specifications, suppliers, pricing, and a detailed protocol for its use in common laboratory applications.

Technical Data and Specifications

This compound is a small molecule reagent with the following key characteristics. Purity levels are typically greater than 98%, as confirmed by High-Performance Liquid Chromatography (HPLC).[7]

| Property | Value | Source(s) |

| CAS Number | 1631-28-3 | [5][6][7][8] |

| Molecular Formula | C₁₁H₉NO₂ | [5][7] |

| Molecular Weight | 187.19 g/mol | [7] |

| Purity | >98% (HPLC) | [7] |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO and DMF | [2][6] |

| Storage | Store at -20°C | [5][7] |

Suppliers and Pricing

This compound is available from various chemical suppliers that cater to the research and development market. Pricing is subject to change and varies based on the quantity and purity of the compound. The tables below provide a list of notable suppliers and illustrative pricing.

Table of Representative Suppliers

| Supplier | Product Name | Notes |

| TargetMol | This compound | Research use only.[6][9] |

| MedChemExpress | This compound | Offers related standards and GMP grade compounds.[10] |

| Molnova | This compound | Purity >98% (HPLC).[7] |

| Sigma-Aldrich | This compound | Distributor for various chemical producers.[8] |

| Immunomart | This compound | Available in various quantities from 10 mg to 200 mg.[5] |

| Meilunbio (美仑生物) | This compound | Purity >98%.[11] |

Illustrative Pricing

Note: Prices are for research-grade material and are subject to change. They are provided for estimation purposes only.

| Supplier | Quantity | Price (USD) |

| TargetMol [6] | 25 mg | $54 |

| 50 mg | $83 | |

| 100 mg | $125 | |

| 200 mg | $183 | |

| Molnova [7] | 5 mg | $70 |

| 10 mg | $101 | |

| 25 mg | $177 | |

| 50 mg | $259 | |

| Immunomart [5] | 10 mg | $38 |

| 25 mg | $38 | |

| 50 mg | $38 | |

| 100 mg | $145 | |

| 200 mg | $262 | |

| Meilunbio [11] | 5 mg | ¥350 |

| 50 mg | ¥700 |

Core Application: Thiol-Maleimide Conjugation

The most common application for this compound in drug development and research is its use as a thiol-reactive probe for bioconjugation.[3] The maleimide moiety reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether bond.[1] This reaction is highly efficient at a neutral pH range of 6.5-7.5.[12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity.[12]

Caption: Thiol-Maleimide Michael Addition Reaction.

Generalized Experimental Protocol: Protein Labeling

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein. Researchers should optimize molar ratios and incubation times for their specific protein of interest.

1. Reagent and Buffer Preparation

-

Buffer Preparation: Prepare a degassed reaction buffer. Suitable buffers include PBS, Tris, or HEPES at pH 7.0-7.5.[2][3] Thiol-containing buffers (e.g., DTT, β-mercaptoethanol) must be avoided. Degassing can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to prevent re-oxidation of thiols.[2][4]

-

Protein Solution: Dissolve the target protein in the degassed buffer at a concentration of 1-10 mg/mL.[2][3]

-

Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[1][4]

2. Optional: Reduction of Protein Disulfide Bonds

-

Native proteins often have cysteine residues participating in disulfide bridges, which do not react with maleimides.[2][4] To make these sites available for conjugation, the disulfide bonds must be reduced.

-

Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[2][4]

-

Incubate the mixture for 20-30 minutes at room temperature.[4] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[4]

3. Conjugation Reaction

-

Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[1][3][4]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][4] Protect the reaction from light, especially if the maleimide is part of a fluorescent dye.[4]

4. Purification of the Conjugate

-

After incubation, it is crucial to remove the unreacted this compound and any byproducts.

-

Purification can be achieved using size-exclusion chromatography (e.g., gel filtration) or dialysis.[2][12]

5. Characterization and Storage

-

Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein.

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, potentially with stabilizers like BSA.[12]

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical bioconjugation experiment using this compound.

Caption: Workflow for Protein Conjugation with this compound.

References

- 1. biotium.com [biotium.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound | Aquaporin | TargetMol [targetmol.com]

- 7. This compound | 1631-28-3 | MOLNOVA [molnova.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound|T21044|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound – 美仑生物 [meilunbio.com]

- 12. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Influence of the p-Tolyl Group on Maleimide Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Maleimides are crucial reagents in bioconjugation and materials science, prized for their selective reactivity, particularly towards thiols. The substituent on the maleimide nitrogen atom significantly modulates the electronic properties and, consequently, the reactivity of the maleimide's carbon-carbon double bond. This guide provides a detailed examination of the influence of the N-(p-tolyl) group on maleimide reactivity. The p-tolyl group, a weakly electron-donating substituent, decreases the electrophilicity of the maleimide olefin, thereby influencing the kinetics of key reactions such as Michael additions and Diels-Alder cycloadditions. This document synthesizes kinetic data, outlines experimental protocols for studying these effects, and provides visual diagrams to illustrate the underlying principles.

Introduction to Maleimide Reactivity

Maleimides are five-membered ring compounds containing an imide functional group. Their C=C double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, making it a highly reactive Michael acceptor.[1] This property is the foundation of the widely used thiol-maleimide "click" reaction, a cornerstone of bioconjugation for labeling proteins and peptides at cysteine residues.[2][3] The reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.[4]

The reactivity of the maleimide core can be precisely tuned by altering the substituent attached to the nitrogen atom. N-substituents can exert inductive and resonance effects, which either donate or withdraw electron density from the maleimide ring. Understanding these effects is critical for designing application-specific maleimides, for instance, to control the rate of bioconjugation or the stability of the resulting adduct.[5]

Electronic Influence of the p-Tolyl Group

The p-tolyl group is a 4-methylphenyl substituent. The key to its influence lies in its electronic properties:

-

Inductive Effect: The alkyl (methyl) group is weakly electron-donating through induction.

-

Hyperconjugation: The methyl group's C-H sigma bonds can overlap with the pi-system of the benzene ring, donating electron density to the ring.

-

Resonance: The phenyl ring itself can participate in resonance with the maleimide carbonyls.

Overall, the p-tolyl group acts as a net weak electron-donating group (EDG) compared to an unsubstituted N-phenyl group. This donation of electron density slightly increases the electron density of the maleimide's C=C bond. Consequently, the double bond becomes less electrophilic.

This contrasts with N-substituents bearing electron-withdrawing groups (EWGs), such as a p-nitrophenyl group, which would decrease the electron density on the double bond and enhance its electrophilicity and reactivity towards nucleophiles.[3]

Influence on Michael Addition Reactions

The most common application of maleimides is the Michael addition reaction with thiols. The reaction proceeds via nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond.

The electron-donating nature of the p-tolyl group reduces the partial positive charge on the maleimide carbons, making them less attractive to nucleophiles. This results in a slower reaction rate compared to maleimides with N-aryl substituents that have electron-withdrawing properties. For instance, N-aryl maleimides have been shown to react approximately 2.5 times faster with thiolates than N-alkyl derivatives.[2] While direct kinetic comparisons with N-(p-tolyl)maleimide are sparse in the literature, the established principles of physical organic chemistry strongly support this trend.

Table 1: Expected Relative Reactivity of N-Substituted Maleimides in Thiol-Michael Addition

| N-Substituent | Electronic Effect | Expected Relative Rate | Rationale |

| p-Nitrophenyl | Strong EWG | Fastest | Decreases e⁻ density on C=C bond, increasing electrophilicity. |

| Phenyl | Weak EWG (Inductive) | Fast | Reference aryl group. |

| p-Tolyl | Weak EDG | Moderate | Increases e⁻ density on C=C bond, decreasing electrophilicity. |

| Ethyl | Weak EDG (Inductive) | Slow | Alkyl groups are less able to delocalize electrons compared to aryl systems. |

Note: This table represents a qualitative trend based on electronic effects. Actual rates depend on specific reaction conditions (pH, solvent, temperature).[1][6]

Influence on Diels-Alder Reactions

In a Diels-Alder reaction, the maleimide acts as the dienophile. The reactivity is governed by frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

-

Normal Electron-Demand Diels-Alder: An electron-rich diene reacts with an electron-poor dienophile. Lowering the dienophile's LUMO energy accelerates the reaction.

-

Influence of p-Tolyl Group: The electron-donating p-tolyl group raises the LUMO energy of the N-(p-tolyl)maleimide compared to maleimides with EWGs. This reduces the reaction rate in a normal electron-demand Diels-Alder reaction.

Conversely, for an inverse electron-demand Diels-Alder reaction (electron-poor diene, electron-rich dienophile), the p-tolyl group would slightly increase reactivity. However, maleimides almost exclusively participate in normal electron-demand reactions. Computational studies have indicated that N-aryl maleimides are "softer" electrophiles than N-alkyl maleimides due to a smaller HOMO-LUMO gap, suggesting that frontier orbital control, not charge control, governs the process.[7]

Experimental Protocols

A. Synthesis of N-(p-tolyl)maleimide [8]

This is a two-step procedure involving the formation of a maleamic acid intermediate followed by cyclodehydration.

-

Materials: Maleic anhydride, p-toluidine, dichloromethane (DCM), acetic anhydride, triethylamine (TEA), benzene (or toluene as a safer alternative).

-

Step 1: Formation of N-(p-tolyl)maleamic acid

-

Dissolve maleic anhydride (1.0 eq) and p-toluidine (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 12 hours.

-

The product, N-(p-tolyl)maleamic acid, will precipitate. Filter the solid and wash with cold DCM. Recrystallize if necessary.

-

-

Step 2: Cyclodehydration to N-(p-tolyl)maleimide

-

Suspend the N-(p-tolyl)maleamic acid (1.0 eq) in benzene or toluene.

-

Add acetic anhydride (1.0 eq) and triethylamine (2.1 eq).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction, wash with water and brine, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

B. Protocol for Kinetic Analysis of Thiol-Maleimide Conjugation

This protocol uses UV-Vis spectrophotometry to monitor the reaction progress by observing the disappearance of the thiol.

-

Materials: N-(p-tolyl)maleimide, a model thiol (e.g., N-acetyl-L-cysteine), phosphate-buffered saline (PBS, pH 7.4), Ellman's reagent (DTNB), UV-Vis spectrophotometer.

-

Procedure:

-

Stock Solutions: Prepare stock solutions of N-(p-tolyl)maleimide in a minimal amount of DMSO or DMF and the thiol in degassed PBS buffer (pH 7.0-7.5).[9][10]

-

Reaction Initiation: In a cuvette, add PBS buffer and the thiol stock solution to a final concentration of ~100 µM. Record a baseline absorbance at 412 nm after adding Ellman's reagent.

-

Initiate the reaction by adding a specific molar excess of the maleimide stock solution (e.g., 10-fold excess).[9][11]

-

Monitoring: Immediately begin monitoring the decrease in absorbance at 412 nm over time. This absorbance corresponds to the concentration of the unreacted thiol reacting with DTNB.

-

Data Analysis: Plot the concentration of the thiol versus time. The initial rate can be determined from the slope of this curve. Pseudo-first-order rate constants (k_obs) can be calculated by fitting the data to an exponential decay function.

-

Conclusion

The N-(p-tolyl) group functions as a weak electron-donating group, which has a discernible impact on maleimide reactivity. It reduces the electrophilicity of the maleimide's double bond, leading to a moderation of reaction rates in common transformations.

-

In Thiol-Michael additions , N-(p-tolyl)maleimide reacts more slowly than its counterparts bearing electron-withdrawing N-aryl substituents. This property can be advantageous in applications where a controlled, slower conjugation rate is desired.

-

In Diels-Alder reactions , the p-tolyl group raises the LUMO energy of the maleimide, thereby decreasing its reactivity as a dienophile in normal electron-demand cycloadditions.

For researchers in drug development and materials science, the choice of N-substituent is a critical design element. The p-tolyl group offers a specific level of electronic tuning that sits between the more reactive electron-withdrawn aryl maleimides and the less reactive alkyl maleimides, providing a valuable tool for modulating chemical reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Maleimide, 2-phenyl-N-p-tolyl- (16213-44-8) for sale [vulcanchem.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for p-Tolylmaleimide Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of p-Tolylmaleimide as a reagent for bioconjugation, focusing on its application in creating stable protein conjugates, particularly in the context of antibody-drug conjugates (ADCs). The protocols outlined below are based on established methods for N-aryl maleimides, offering enhanced stability compared to their N-alkyl counterparts.

Introduction

Maleimide-based bioconjugation is a widely adopted strategy for the site-specific modification of cysteine residues in proteins and peptides. The reaction involves a Michael addition of a thiol group to the maleimide double bond, forming a stable thioether linkage. However, the resulting thiosuccinimide ring in conjugates derived from traditional N-alkyl maleimides can be susceptible to a retro-Michael reaction, leading to deconjugation and potential loss of payload in vivo.

This compound, an N-aryl maleimide, offers a significant advantage by promoting the hydrolysis of the thiosuccinimide ring after conjugation. This hydrolysis results in a stable, ring-opened succinamic acid thioether that is resistant to thiol exchange reactions, thereby enhancing the long-term stability of the bioconjugate.[1][2][3] N-aryl maleimides have also been shown to react more rapidly with thiols compared to N-alkyl maleimides, allowing for efficient conjugation under mild conditions.[1]

Key Features of this compound Bioconjugation:

-

High Specificity: Reacts selectively with thiol groups of cysteine residues at near-neutral pH.

-

Enhanced Stability: The resulting conjugate undergoes rapid hydrolysis to a stable, irreversible ring-opened form, minimizing deconjugation.[1][2][3]

-

Favorable Kinetics: Exhibits faster reaction rates compared to traditional N-alkyl maleimides.[1]

-

Versatility: Applicable to a wide range of biomolecules, including antibodies, peptides, and other proteins for various applications such as ADCs, imaging agents, and diagnostics.

Reaction Mechanism and Stabilization

The bioconjugation process using this compound involves two key steps:

-

Michael Addition: The thiol group of a cysteine residue attacks the double bond of the this compound, forming a thiosuccinimide intermediate.

-

Hydrolysis: The thiosuccinimide ring of the conjugate rapidly hydrolyzes in an aqueous environment to form a stable succinamic acid thioether. This ring-opening is accelerated by the electron-withdrawing nature of the N-aryl substituent.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for N-aryl maleimide bioconjugation, providing insights into reaction efficiency and conjugate stability.

Table 1: Conjugation Efficiency of N-Aryl Maleimides with a Cysteine-Engineered Antibody (T289C mAb) [2]

| Maleimide Compound | pH | Conjugation Efficiency |

| N-phenyl maleimide | 5.5 | Enhanced |

| N-fluorophenyl maleimide | 5.5 | Enhanced |

| N-phenyl maleimide | 7.4 | Complete in minutes |

| N-fluorophenyl maleimide | 7.4 | Complete in minutes |

| N-phenyl maleimide | 8.6 | Complete in minutes |

| N-fluorophenyl maleimide | 8.6 | Complete in minutes |

Table 2: Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs) after 7 days at 37°C [2][3]

| Maleimide Type in ADC | Condition | Deconjugation (%) |

| N-aryl maleimide | Thiol-containing buffer | < 20% |

| N-aryl maleimide | Serum | < 20% |

| N-alkyl maleimide | Thiol-containing buffer | 35 - 67% |

| N-alkyl maleimide | Serum | 35 - 67% |

Table 3: Reaction Yields of N-Aryl Maleimides with N-acetyl-L-cysteine [1]

| N-Aryl Maleimide Substituent | Yield of Thio-succinamic Acid |

| SF₅ (pentafluorosulfanyl) | 80 - 96% |

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound-Payload

This protocol describes a general method for conjugating a this compound-functionalized payload (e.g., a drug or a dye) to an antibody with available cysteine residues.

Materials:

-

Antibody containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

This compound-functionalized payload

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4, degassed)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

-

Anhydrous DMSO or DMF for dissolving the maleimide payload

Workflow:

Procedure:

-

Antibody Preparation and Reduction (if necessary):

-

If the antibody's cysteine residues are involved in disulfide bonds, a reduction step is necessary.

-

Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).

-

Incubate at room temperature or 37°C for 1-2 hours.

-

Remove the excess reducing agent by SEC or dialysis against the reaction buffer.

-

-

Preparation of this compound-Payload Solution:

-

Immediately before use, dissolve the this compound-functionalized payload in a minimal amount of anhydrous DMSO or DMF.

-

Dilute the stock solution with the reaction buffer to the desired final concentration.

-

-

Conjugation Reaction:

-

Add the this compound-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the maleimide reagent over the antibody thiols is recommended.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction progress can be monitored by LC-MS.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide, add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of maleimide reagent.

-

Incubate for an additional 20-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated payload and other small molecules by SEC, dialysis, or tangential flow filtration (TFF).

-

The purified conjugate should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Assess the purity and aggregation of the conjugate by SEC.

-

Confirm the biological activity of the antibody and the payload.

-

Protocol 2: Synthesis of N-(p-tolyl)maleimide

This protocol is adapted from a general procedure for the synthesis of N-aryl maleimides.[1]

Materials:

-

p-toluidine

-

Maleic anhydride

-

Diethyl ether

-

Sodium acetate

-

Acetic anhydride

Procedure:

-

Synthesis of N-(p-tolyl)maleamic acid:

-

Dissolve maleic anhydride in diethyl ether.

-

Slowly add a solution of p-toluidine in diethyl ether to the maleic anhydride solution with stirring.

-

A precipitate of N-(p-tolyl)maleamic acid will form.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Cyclization to N-(p-tolyl)maleimide:

-

Suspend the N-(p-tolyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.

-

Heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature, then pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the crude N-(p-tolyl)maleimide by filtration, wash thoroughly with water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Conclusion

This compound and other N-aryl maleimides represent a significant advancement in bioconjugation chemistry, offering a robust method for creating highly stable and effective bioconjugates. The enhanced stability of the resulting thioether linkage is particularly crucial for the development of next-generation antibody-drug conjugates with improved therapeutic windows. The protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to leverage the advantages of this important class of bioconjugation reagents.

References

Application Notes and Protocols for Protein Labeling with p-Tolylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmaleimide is a thiol-reactive compound used for the covalent modification of proteins, specifically targeting cysteine residues. The maleimide group undergoes a highly specific Michael addition reaction with the sulfhydryl group of cysteine, forming a stable thioether bond. This application note provides a detailed protocol for labeling proteins with this compound, methods for characterizing the conjugate, and expected outcomes. This technique is valuable for applications such as protein structure-function studies, protein-protein interaction analysis, and the development of antibody-drug conjugates.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Synonyms | N-(4-Methylphenyl)maleimide, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF.[3] | |

| Storage | Store at -20°C, protected from light and moisture.[4] |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Inert gas (e.g., nitrogen or argon).

Procedure:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the protein solution.[5]

-

Flush the reaction vial with an inert gas to prevent re-oxidation of thiols.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[5]

Protocol 2: Labeling of Protein with this compound

Materials:

-

Reduced protein solution from Protocol 1.

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5).[5]

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

While gently stirring, add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Flush the reaction vial with an inert gas and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]

-

Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of 10-20 mM to react with any excess this compound.

Protocol 3: Purification of the Labeled Protein

Materials:

-

Quenched labeling reaction mixture.

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis membrane with an appropriate molecular weight cutoff (MWCO).

-

Purification buffer (e.g., PBS).

Procedure:

-

Size-Exclusion Chromatography:

-

Equilibrate the SEC column with the purification buffer.

-

Load the quenched reaction mixture onto the column.

-

Elute the protein with the purification buffer. The labeled protein will typically elute in the void volume, separated from the smaller, unreacted this compound and quenching reagent.[5]

-

-

Dialysis:

-